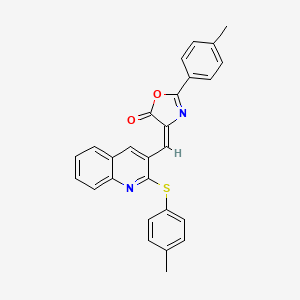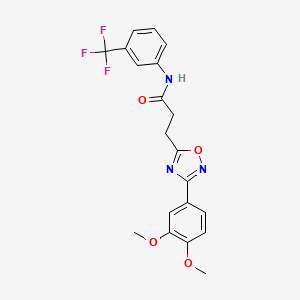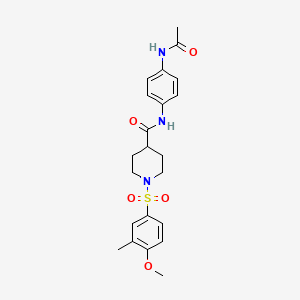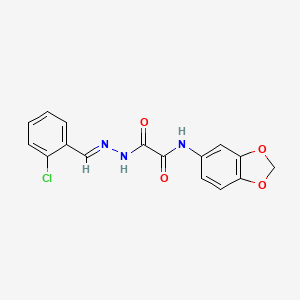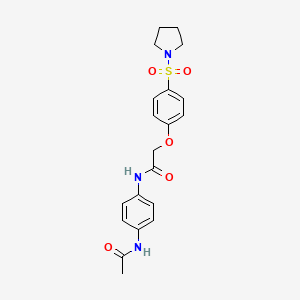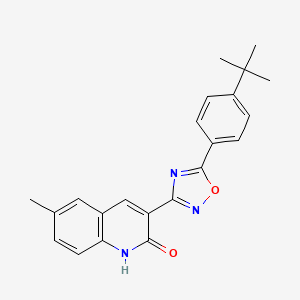
3-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is known for its unique structure and mechanism of action, making it a valuable tool for understanding biological processes.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves interaction with specific molecular targets in cells. This compound has been shown to bind to certain enzymes and receptors, leading to inhibition or activation of downstream signaling pathways. Additionally, 3-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to modulate the activity of certain ion channels, leading to changes in cellular excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide are diverse and depend on the specific molecular targets that are affected. This compound has been shown to affect a range of biological processes, including cellular metabolism, gene expression, and cellular signaling. Additionally, 3-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its high potency and specificity for certain molecular targets. This allows researchers to study specific biological processes in a more targeted and precise manner. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation and analysis.
Orientations Futures
There are many potential future directions for research involving 3-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One area of interest is the development of new compounds based on the structure of this compound, with improved potency and specificity for certain molecular targets. Additionally, further research is needed to fully understand the biological effects of this compound and its potential for use in therapeutic applications. Finally, there is a need for more studies to investigate the safety and toxicity of this compound in various biological systems.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 3-amino-N-methylbenzamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
3-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to exhibit a range of biological activities, including inhibition of certain enzymes and receptors, as well as modulation of cellular signaling pathways.
Propriétés
IUPAC Name |
3-methyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-6-10-15(11-12)17(22)19-13(2)18-20-16(21-23-18)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFBTAGYORCANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





